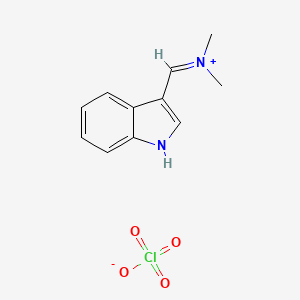
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate is a chemical compound with the molecular formula C11H14N2O4Cl. This compound is known for its unique structure, which includes an indole ring, a methylene bridge, and a perchlorate group. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate typically involves the reaction of N-methylmethanamine with 1H-indole-3-carboxaldehyde in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The compound can also form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1H-Indol-3-yl)methanamine
- 1-(1H-indol-3-yl)-N,N-dimethyl-methanamine
- N-(1H-indol-3-ylmethylene)cyclohexylamine
Uniqueness
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties. This makes it different from other similar compounds that do not have this functional group. The perchlorate group can influence the compound’s reactivity, solubility, and stability, making it valuable for specific applications .
Propiedades
Número CAS |
58190-13-9 |
|---|---|
Fórmula molecular |
C11H13ClN2O4 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
1H-indol-3-ylmethylidene(dimethyl)azanium;perchlorate |
InChI |
InChI=1S/C11H12N2.ClHO4/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5) |
Clave InChI |
HIWKIPYTDJMMPL-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CC1=CNC2=CC=CC=C21)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


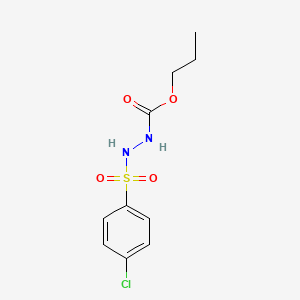
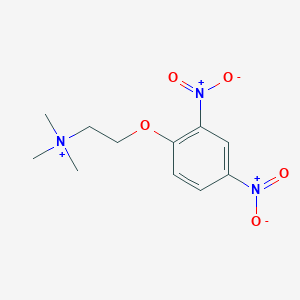
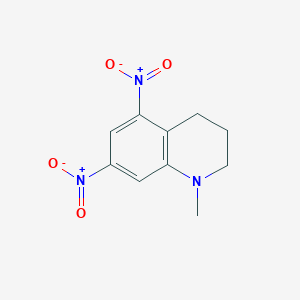
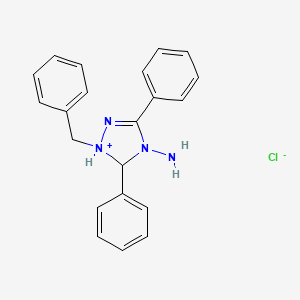


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
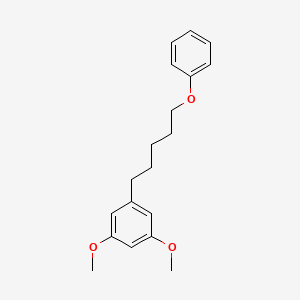
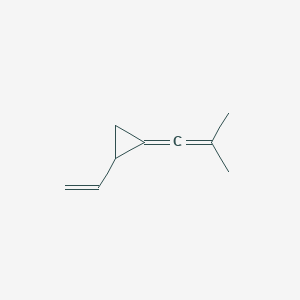

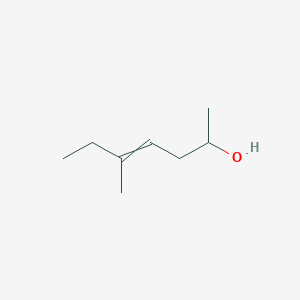

![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)

